1-(Butylsulfanyl)-4-nitrobenzene
Overview
Description
1-(Butylsulfanyl)-4-nitrobenzene is an organic compound characterized by a nitro group attached to a benzene ring, which is further substituted with a butylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Butylsulfanyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(butylsulfanyl)benzene. This process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Butylsulfanyl)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron powder in acidic conditions.
Substitution: The butylsulfanyl group can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed:
Reduction: 1-(Butylsulfanyl)-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: 1-(Butylsulfinyl)-4-nitrobenzene or 1-(Butylsulfonyl)-4-nitrobenzene.
Scientific Research Applications
1-(Butylsulfanyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of probes for studying biological systems, particularly in the investigation of enzyme activities involving nitro or sulfanyl groups.
Industry: Used in the production of dyes, pigments, and other materials where specific chemical properties are required.
Mechanism of Action
The mechanism by which 1-(Butylsulfanyl)-4-nitrobenzene exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl group can modulate the compound’s reactivity and interaction with biological targets, influencing its overall activity and specificity.
Comparison with Similar Compounds
- 1-(Methylsulfanyl)-4-nitrobenzene
- 1-(Ethylsulfanyl)-4-nitrobenzene
- 1-(Propylsulfanyl)-4-nitrobenzene
Comparison: 1-(Butylsulfanyl)-4-nitrobenzene is unique due to the length of its butyl chain, which can influence its solubility, reactivity, and interaction with other molecules. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different physical and chemical properties, making it suitable for specific applications where these characteristics are advantageous.
Properties
IUPAC Name |
1-butylsulfanyl-4-nitrobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYOJLDOGJLLID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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